Fmoc-D-Phe(2-F)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

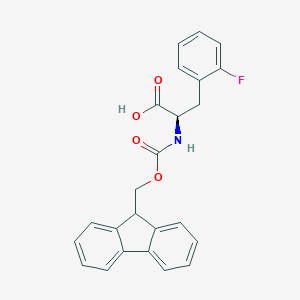

Fmoc-D-Phe(2-F)-OH: is a fluorinated derivative of the amino acid phenylalanine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a fluorine atom substituted at the ortho position of the phenyl ring. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Phe(2-F)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of 2-fluoro-D-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.

Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.

化学反応の分析

Types of Reactions: Fmoc-D-Phe(2-F)-OH undergoes various chemical reactions, including:

Substitution Reactions:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used in substitution reactions involving this compound.

Deprotection Reactions: Piperidine in dimethylformamide (DMF) is the standard reagent for Fmoc deprotection.

Major Products Formed:

Substitution Reactions: Depending on the substituent introduced, products can vary widely, including derivatives with different functional groups attached to the phenyl ring.

Deprotection Reactions: The primary product is the free amino acid, 2-fluoro-D-phenylalanine, after removal of the Fmoc group.

科学的研究の応用

Peptide Synthesis

Fmoc-D-Phe(2-F)-OH is predominantly utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences enhances the stability and bioactivity of the resulting peptides. The fluorine atom can influence the conformation of peptides, potentially improving binding affinities to target proteins.

Key Benefits:

- Enhanced Stability: The fluorine substitution can increase resistance to enzymatic degradation.

- Improved Binding Affinity: Fluorinated residues can enhance interactions with biological targets, making them valuable in therapeutic applications.

Drug Development

The unique structure of this compound makes it a promising candidate in the pharmaceutical industry for developing novel drugs. Its ability to mimic natural amino acids while providing additional properties due to fluorination allows for the design of more effective therapeutics.

Case Studies:

- Targeting Specific Receptors: Research has shown that peptides containing this compound exhibit improved selectivity for certain receptors, which is crucial for minimizing side effects in drug therapies .

- Fluorinated Drug Candidates: The incorporation of fluorinated amino acids into drug candidates has been linked to enhanced pharmacokinetic properties, such as increased bioavailability and longer half-lives in circulation .

Bioconjugation

The Fmoc protecting group enables selective reactions during bioconjugation processes. This capability is essential for attaching biomolecules to surfaces or other compounds, facilitating advancements in diagnostics and therapeutics.

Applications:

- Diagnostics: Fluorinated peptides can be used as probes in imaging techniques due to their improved signal characteristics.

- Therapeutics: The ability to conjugate this compound with various biomolecules opens avenues for targeted therapy approaches .

Research in Neuroscience

Fluorinated amino acids like this compound are increasingly being used in neuroscience research to study neurotransmitter systems. Their unique properties allow researchers to investigate the role of specific amino acids in brain function and behavior.

Research Findings:

- Studies utilizing 19F NMR spectroscopy have demonstrated the utility of fluorinated compounds in analyzing peptide interactions within neural pathways .

Material Science

In material science, this compound is explored for its potential applications in developing new materials such as hydrogels and polymers. These materials can be utilized in drug delivery systems and tissue engineering.

Potential Applications:

作用機序

The mechanism of action of Fmoc-D-Phe(2-F)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can affect the electronic properties of the phenyl ring, altering interactions with other molecules. The Fmoc group provides temporary protection during synthesis, allowing for the controlled assembly of complex peptides.

Molecular Targets and Pathways:

Enzyme Inhibition: this compound can act as an inhibitor of enzymes by mimicking natural substrates and binding to active sites.

Protein-Protein Interactions: The compound can modulate protein-protein interactions by altering the conformation and stability of proteins.

類似化合物との比較

Fmoc-phenylalanine: Lacks the fluorine atom, making it less stable and reactive compared to Fmoc-D-Phe(2-F)-OH.

Fmoc-4-fluoro-D-phenylalanine: Has the fluorine atom at the para position, which can result in different electronic and steric effects.

Fmoc-2-chloro-D-phenylalanine: Substitutes chlorine for fluorine, leading to different reactivity and properties.

Uniqueness: this compound is unique due to the ortho-fluorine substitution, which provides distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring enhanced stability and specific interactions.

生物活性

Fmoc-D-Phe(2-F)-OH, a fluorinated derivative of D-phenylalanine, is a compound of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique structural features contribute to its biological activity, making it a valuable building block in the development of pharmaceuticals. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a fluorine atom at the ortho position of the phenyl ring. The fluorination can enhance lipophilicity and modify the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Chemical Structure:

- Molecular Formula: C15H14FNO2

- Molecular Weight: 273.27 g/mol

- CAS Number: 198545-46-9

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor properties. In a study involving the synthesis of peptide analogs for cancer therapy, compounds incorporating this compound showed enhanced potency against various cancer cell lines compared to their non-fluorinated counterparts.

Table 1: Antitumor Activity of this compound Derivatives

The incorporation of this compound into peptide structures has been shown to enhance their biological activity significantly, as observed in various in vitro assays.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in tumor proliferation and survival pathways. The fluorine substitution is hypothesized to enhance binding affinity due to increased hydrophobic interactions.

Synthesis and Evaluation of Peptide Analogues

A notable study focused on the total synthesis of Kahalalide A and related analogs utilized this compound as a key building block. The synthesized peptides were evaluated for their cytotoxicity against several cancer cell lines, revealing that those containing the fluorinated phenylalanine exhibited superior activity compared to non-fluorinated analogs .

Table 2: Peptide Synthesis Using this compound

| Peptide Name | Yield (%) | HPLC Purity (%) | Biological Activity |

|---|---|---|---|

| Kahalalide A | 19 | 98 | High |

| Fluorinated Analog | 18 | 95 | Moderate |

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHOAMSIDCQWEW-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。